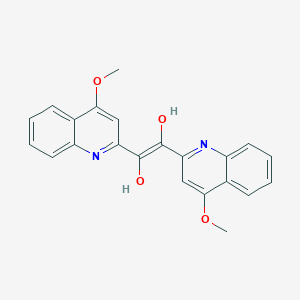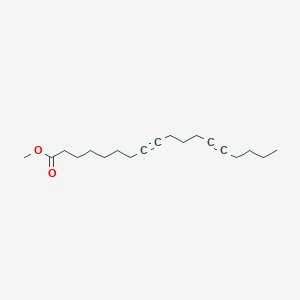![molecular formula C11H23BrOSi B14479405 3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one CAS No. 67262-91-3](/img/structure/B14479405.png)
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a hexan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trimethylsilyl bromide as a reagent, which facilitates the bromination and subsequent silylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted hexan-2-one derivatives.
Oxidation: Formation of hexanoic acid or related compounds.
Reduction: Formation of hexanol derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an electrophile, participating in nucleophilic substitution reactions and forming covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-[(trimethylsilyl)methyl]hexan-2-one
- 3-Bromo-5-methyl-3-[(trimethylsilyl)ethynyl]hexan-2-one
- 3-Bromo-5-methyl-3-[(trimethylsilyl)propyl]hexan-2-one
Uniqueness
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and trimethylsilyl groups enhances its reactivity and versatility in various chemical transformations .
Propiedades
Número CAS |
67262-91-3 |
|---|---|
Fórmula molecular |
C11H23BrOSi |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-bromo-5-methyl-3-(trimethylsilylmethyl)hexan-2-one |
InChI |
InChI=1S/C11H23BrOSi/c1-9(2)7-11(12,10(3)13)8-14(4,5)6/h9H,7-8H2,1-6H3 |
Clave InChI |
FOCFQXVKEKCAIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C[Si](C)(C)C)(C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


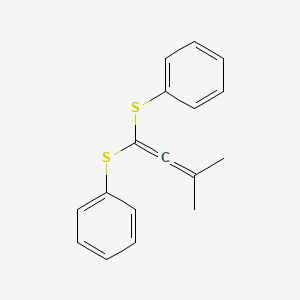
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
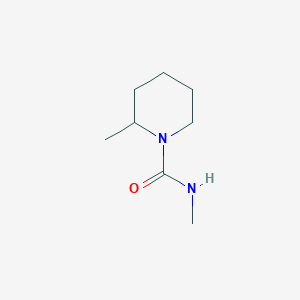
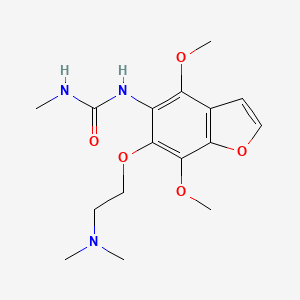
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
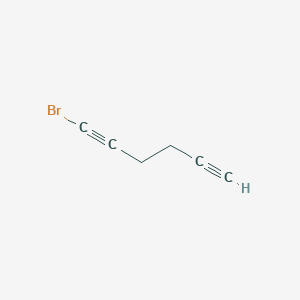
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
